Dihydrocarvone
Overview
Description
Dihydrocarvone is a monoterpenoid compound found in caraway oil . It is a key building block to synthesize sesquiterpenes . It is used in the synthesis of several products, including chiral bicyclic phenols, hydroxy ketone 7, lucinone, etc . Dihydrocarvone is also a potential insect repellent known to be effective against the rice weevil Sitophilus oryzae (L), and an inhibitor of bacterial and fungal growth .
Synthesis Analysis
Dihydrocarvone can be synthesized by site-selective and stereo-selective C=C bond bio-reduction of ®-carvone . Escherichia coli (E. coli) cells overexpressing an ene reductase from Nostoc sp. PCC7120 (NostocER1) in combination with a cosubstrate regeneration system proved to be very effective biocatalysts for this reaction .Molecular Structure Analysis
The molecular formula of Dihydrocarvone is C10H16O . Its average mass is 152.233 Da and its monoisotopic mass is 152.120117 Da .Chemical Reactions Analysis
Carvone and carvotanacetone are monoterpene ketones synthesized by the methylerythritol phosphate pathway in plastids via geranyl-pyrophosphate through an intermediate like limonene or β-pinene in some microorganisms and plants . Carvone and carvotanacetone derivatives have been obtained from natural extracts, biotransformation by microorganisms, or organic synthesis .Physical And Chemical Properties Analysis
Dihydrocarvone is a clear, colorless liquid with a density of 0.96 g/cm3 . Its vapor density is 5.2 (vs air) and its vapor pressure is 0.06 mmHg at 20 °C .Scientific Research Applications
Antifungal Applications
Dihydrocarvone has been studied for its antifungal properties, particularly against Monilinia fructicola , a pathogen known to cause fruit rot. Researchers synthesized dihydrocarvone-hybrid derivatives and evaluated their efficacy using the half maximal effective concentration (EC50) and toxicity with the brine shrimp lethality test (BSLT). Some derivatives showed promising activity with low toxicity, suggesting potential as organic fungicides .
Antimicrobial Activity
The antimicrobial potential of dihydrocarvone and its derivatives has been explored, with studies indicating effectiveness against various bacterial strains. For instance, Pseudomonas incognita and P. gladioli have been utilized to metabolize limonene into dihydrocarvone, which exhibits antimicrobial properties .
Biotransformation
Dihydrocarvone can be produced through the biotransformation of limonene by microorganisms. This process involves the hydroxylation of limonene to trans-carveol, which is then converted to dihydrocarvone. This method represents a sustainable approach to producing this compound .
Biological Activities
A wide range of biological activities has been attributed to dihydrocarvone, including antioxidant, anti-inflammatory, cytotoxic, antiproliferative, chemopreventive, antispasmodic, antiulcer, anticonvulsant, antinociceptive, antiparasitic, larvicidal, and insecticidal effects. These properties make dihydrocarvone a molecule of interest for pharmacological exploitation .
Asymmetric Synthesis
Dihydrocarvone has been used in asymmetric synthesis processes. For example, E. coli whole-cell biocatalysts were employed in batch operated stirred-tank reactors for the reduction of ®-carvone, resulting in the formation of (2R,5R)-dihydrocarvone with high diastereomeric excess and yield .
Mechanism of Action
Target of Action
Dihydrocarvone, a derivative of carvone, is a monoterpene ketone synthesized by the methylerythritol phosphate pathway in plastids via geranyl-pyrophosphate . It has been shown to interact with various cellular and molecular targets, including cell membranes and intracellular signaling pathways .
Mode of Action
Dihydrocarvone interacts with its targets in a variety of ways. For instance, it can induce anticancer effects through two main mechanisms: intrinsic apoptotic action via decreasing Bcl2 and decreasing Bax, as well as the release of cytochrome C which induce caspases expression and PARP cleavage; and cell cycle arrest at G2/M via its action on cyclin-dependent kinase 1 .
Biochemical Pathways
Dihydrocarvone affects several biochemical pathways. It is synthesized by the methylerythritol phosphate pathway in plastids via geranyl-pyrophosphate through an intermediate like limonene or β-pinene in some microorganisms and plants . The degradation products of carvone in soil and water samples include dihydrocarvone, dihydrocarveol, and carvone camphor .
Pharmacokinetics
It’s known that the compound is a component of essential oils, which are generally lipophilic and can be absorbed through the skin and mucous membranes . More research is needed to fully understand the pharmacokinetics of Dihydrocarvone.
Result of Action
Dihydrocarvone has been shown to have a variety of molecular and cellular effects. It has demonstrated antioxidant, antimicrobial, anti-inflammatory, cytotoxic, antiproliferative, chemopreventive, antispasmodic, antiulcer, anticonvulsant, antinociceptive, antiparasitic, larvicidal, and insecticidal activities . These effects are likely due to its interactions with various cellular and molecular targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dihydrocarvone. For instance, the degradation of carvone (from which Dihydrocarvone is derived) in soil and water is influenced by different soil and light conditions . More research is needed to understand how specific environmental factors influence the action of Dihydrocarvone.
Safety and Hazards
Future Directions
Dihydrocarvone and its derivatives have shown interesting antioxidant, antimicrobial, anti-inflammatory, cytotoxic, antiproliferative, chemopreventive, antispasmodic, antiulcer, anticonvulsant, antinociceptive, antiparasitic, larvicidal, and insecticidal activities . The prospects for the pharmacological exploitation of these molecules will be promising and will allow the emergence of potent alternatives to conventional therapeutical principles .
properties
IUPAC Name |
2-methyl-5-prop-1-en-2-ylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOCECCLWFDTAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863556 | |
Record name | 1,6-Dihydrocarvone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
almost colourless liquid with a herbaceous, spearmint-like odour | |
Record name | Dihydrocarvone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/82/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
87.00 to 88.00 °C. @ 6.00 mm Hg | |
Record name | Dihydrocarvone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036079 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.02 mg/mL at 15 °C, soluble in alcohol and most fixed oils; insoluble in water | |
Record name | Dihydrocarvone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036079 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Dihydrocarvone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/82/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.923-0.928 | |
Record name | Dihydrocarvone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/82/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Dihydrocarvone | |
CAS RN |
7764-50-3, 5948-04-9 | |
Record name | p-Menth-8-en-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7764-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrocarvone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007764503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanone, 2-methyl-5-(1-methylethenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,6-Dihydrocarvone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-5-(1-methylvinyl)cyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.961 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclohexanone, 2-methyl-5-(1-methylethenyl)-, (2R,5R)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dihydrocarvone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036079 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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